molecular formula C8H16ClN3O B1381899 1-(Pyrrolidin-2-ylmethyl)imidazolidin-2-one hydrochloride CAS No. 1803589-10-7

1-(Pyrrolidin-2-ylmethyl)imidazolidin-2-one hydrochloride

Cat. No.: B1381899
CAS No.: 1803589-10-7
M. Wt: 205.68 g/mol
InChI Key: RANDEOFCNKTGOP-UHFFFAOYSA-N
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Description

Chemical Classification and Nomenclature

Structural Classification

1-(Pyrrolidin-2-ylmethyl)imidazolidin-2-one hydrochloride belongs to the imidazolidinone class of heterocyclic compounds. Its core structure comprises a five-membered ring with three carbons and two nitrogens (C₃N₂) in a saturated configuration, with a ketone group at the 2-position. The pyrrolidin-2-ylmethyl substituent is attached to the nitrogen at position 1 of the imidazolidinone ring, while the hydrochloride counterion enhances solubility and stability.

Key Structural Features:
Feature Description
Ring System Imidazolidin-2-one (saturated C₃N₂ with a urea-like structure)
Substituent Pyrrolidin-2-ylmethyl group at N1
Counterion Hydrochloride (Cl⁻) improving ionic character and solubility
Molecular Formula C₈H₁₆ClN₃O
Molecular Weight 205.68 g/mol

Nomenclature and Synonyms

The compound is systematically named 1-(pyrrolidin-2-ylmethyl)imidazolidin-2-one; hydrochloride (IUPAC). Common synonyms include:

  • DXC58910
  • EN300-209113
  • This compound (CAS 1803589-10-7).

Properties

IUPAC Name

1-(pyrrolidin-2-ylmethyl)imidazolidin-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3O.ClH/c12-8-10-4-5-11(8)6-7-2-1-3-9-7;/h7,9H,1-6H2,(H,10,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RANDEOFCNKTGOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)CN2CCNC2=O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Key Reaction Conditions from Patent CA1087200A

Step Reagents/Conditions Outcome
Alkylation Alkyl halide (e.g., ethyl iodide), NaH Substituted pyrrolidin-2-one derivatives
Benzoylation (protection) Benzoyl chloride, pyridine, ambient temp Benzoyloxy derivatives for purification
Acid workup Addition of HCl or H2SO4, stirring 20 min Hydrochloride salt formation
Purification Silica gel chromatography, ethyl acetate Pure substituted pyrrolidin derivatives

This method allows for the preparation of functionalized pyrrolidine intermediates necessary for further coupling steps.

Coupling with Imidazolidin-2-one

The key step to form 1-(Pyrrolidin-2-ylmethyl)imidazolidin-2-one involves coupling the pyrrolidin-2-ylmethyl intermediate with imidazolidin-2-one or its derivatives. A representative synthesis from the literature (ACS Journal of Medicinal Chemistry) shows that amine-containing pyrrolidine derivatives can be reacted with imidazolidin-2-one derivatives under amide bond-forming conditions or nucleophilic substitution to yield the target compound or its analogs.

Typical Coupling Conditions

Reagents Conditions Notes
Pyrrolidin-2-ylmethyl amine Reacted with imidazolidin-2-one derivative Often in presence of coupling agents
Solvent Ethanol or anhydrous organic solvents Reflux or elevated temperature (~80 °C)
Acid/base Hydrochloric acid for salt formation Stabilizes final hydrochloride salt
Reaction time Several hours to overnight Monitored by TLC or NMR

The reaction yields the desired 1-(Pyrrolidin-2-ylmethyl)imidazolidin-2-one, which is then converted to its hydrochloride salt by treatment with HCl.

Purification and Salt Formation

Purification is typically achieved by chromatographic techniques such as silica gel chromatography using ethyl acetate or similar solvents. The hydrochloride salt is prepared by adding hydrochloric acid to the reaction mixture, stirring, and evaporating to dryness to isolate the crystalline salt form. This step enhances the compound's stability and facilitates characterization.

Example Synthesis Summary Table

Step Reagents/Conditions Yield/Notes
Alkylation of pyrrolidin-2-one Pyrrolidin-2-one, alkyl halide, NaH, anhydrous pyridine Functionalized pyrrolidine intermediate
Coupling with imidazolidin-2-one Pyrrolidin-2-ylmethyl amine, imidazolidin-2-one derivative, ethanol, reflux Formation of target compound
Hydrochloride salt formation Addition of HCl, stirring 20 min, evaporation Crystalline hydrochloride salt
Purification Silica gel chromatography, ethyl acetate Pure compound isolated

Additional Notes from Process Optimization

  • Use of anhydrous solvents and inert atmosphere (nitrogen) is recommended to prevent side reactions.
  • Reaction temperatures typically range from ambient to 80 °C depending on step.
  • Reaction times vary from 20 minutes (for alkylation) to several hours (for coupling).
  • Chromatographic purification is essential to separate regioisomers or side products.
  • Salt formation with hydrochloric acid improves compound handling and characterization.

Research Findings and Yields

  • Alkylation steps yield functionalized pyrrolidine derivatives in moderate to good yields (50–80%).
  • Coupling reactions to form the imidazolidin-2-one linked compound often give yields around 40–50%, depending on substrate purity and reaction conditions.
  • Final hydrochloride salt formation is typically quantitative after isolation.

This detailed synthesis approach for this compound integrates classical alkylation and coupling chemistry with careful purification and salt formation steps. The methodology is supported by patent literature and peer-reviewed synthesis reports, ensuring a robust and scalable preparation protocol.

Chemical Reactions Analysis

1-(Pyrrolidin-2-ylmethyl)imidazolidin-2-one hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo substitution reactions where one of its functional groups is replaced by another group.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

1-(Pyrrolidin-2-ylmethyl)imidazolidin-2-one hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Pyrrolidin-2-ylmethyl)imidazolidin-2-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Imidazolidin-2-one Derivatives

Compound Name Molecular Formula Molecular Weight Substituent CAS Number Key Applications/Properties
1-(Pyrrolidin-2-ylmethyl)imidazolidin-2-one hydrochloride C₈H₁₆ClN₃O 205.69 Pyrrolidinylmethyl 1803589-10-7 Research chemical; potential CNS targeting due to pyrrolidine moiety
1-(Piperidin-4-yl)imidazolidin-2-one hydrochloride C₈H₁₆ClN₃O 205.69 Piperidin-4-yl 128225-38-7 Structural analog with enhanced rigidity; used in receptor-binding studies
1-(2-Chloroethyl)imidazolidin-2-one C₅H₉ClN₂O 148.59 Chloroethyl 2387-20-4 Intermediate for alkylating agents; higher reactivity due to Cl group
Varoglutamstat (PQ 912) C₁₇H₁₈ClN₃O 315.80 Benzo[d]imidazol-5-yl, 4-propoxyphenyl N/A Dual Aβ/neuroinflammation inhibitor; Phase III trials for Alzheimer’s disease
1-(3-Chlorophenyl)imidazolidin-2-one C₉H₉ClN₂O 196.63 3-Chlorophenyl 14088-98-3 Cytotoxicity screening against tumor cell lines

Key Structural and Functional Differences

Pyrrolidine vs. Piperidine Substituents: The pyrrolidine ring in the target compound confers lower steric hindrance and higher flexibility compared to the piperidine group in 1-(piperidin-4-yl)imidazolidin-2-one hydrochloride. This flexibility may enhance binding to conformational enzyme pockets .

Aromatic vs. Aliphatic Substituents :

  • Compounds like 1-(3-chlorophenyl)imidazolidin-2-one and Varoglutamstat incorporate aromatic groups, enabling π-π stacking interactions with biological targets. Varoglutamstat’s dual aromatic system is critical for its amyloid-β inhibition .
  • Aliphatic substituents (e.g., chloroethyl) increase reactivity , as seen in alkylating agents used in cancer therapy .

Hydrochloride Salt Formation :

  • The hydrochloride form improves aqueous solubility and bioavailability, a common feature in analogs like 1-(piperidin-4-yl)imidazolidin-2-one hydrochloride and the target compound .

Biological Activity

1-(Pyrrolidin-2-ylmethyl)imidazolidin-2-one hydrochloride is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the presence of a pyrrolidine ring and an imidazolidinone structure, which contribute to its biological activity. The hydrochloride salt form enhances its solubility and bioavailability.

Biological Activity Overview

This compound has been investigated for various biological activities, including:

  • Antimicrobial Activity : Studies have indicated that derivatives of imidazolidinones exhibit significant antimicrobial properties against a range of pathogens.
  • Neuroprotective Effects : Recent research has explored its potential in treating neurodegenerative diseases, particularly Alzheimer's disease, due to its ability to inhibit acetylcholinesterase (AChE) activity, similar to established drugs like donepezil .

Table 1: Summary of Biological Activities

Activity Description Reference
AntimicrobialEffective against Gram-positive and Gram-negative bacteria.
NeuroprotectiveInhibits AChE, showing potential for Alzheimer's treatment.
AnticancerExhibits cytotoxic effects in various cancer cell lines.

The biological activity of this compound is largely attributed to its interaction with specific molecular targets:

  • Acetylcholinesterase Inhibition : The compound's structural features allow it to bind effectively to the active site of AChE, leading to increased levels of acetylcholine in the synaptic cleft, which is beneficial for cognitive function in Alzheimer's patients .
  • Antimicrobial Mechanism : The imidazolidinone moiety is believed to disrupt bacterial cell wall synthesis and function, leading to cell lysis .

Case Studies

Several studies have highlighted the efficacy of this compound in various biological contexts:

  • Anti-Alzheimer's Activity : In a study comparing several derivatives, this compound showed promising results in improving cognitive function in animal models when compared with standard treatments .
  • Cytotoxic Effects on Cancer Cells : Research demonstrated that this compound exhibited significant cytotoxicity against human breast cancer cell lines, with IC50 values indicating effective inhibition of cell proliferation .

Table 2: Case Study Results

Study Findings Reference
Alzheimer's StudyImproved cognitive function in treated animals compared to controls.
Cancer Cell StudySignificant reduction in viability of breast cancer cells with low micromolar IC50 values.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-(Pyrrolidin-2-ylmethyl)imidazolidin-2-one hydrochloride, and what critical reaction conditions optimize yield?

  • Methodological Answer : The synthesis typically involves cyclization reactions or functional group modifications of precursor molecules. For example, N-acylation of cyclic urea derivatives using reagents like chloroacetyl chloride under basic conditions (e.g., triethylamine) in anhydrous solvents (e.g., THF) is a common approach. Yield optimization requires precise stoichiometric ratios, temperature control (0–5°C for exothermic steps), and inert atmospheres to prevent hydrolysis .

Q. Which spectroscopic and crystallographic methods confirm the structural integrity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR identify proton environments and carbon frameworks, with characteristic imidazolidinone carbonyl signals at ~170 ppm.
  • X-ray Crystallography : Resolves steric interactions and confirms the E-configuration observed in structurally related 1-(azin-2-yl)imidazolidin-2-ones. Non-planar geometries arise from steric hindrance between pyrrolidine substituents and the carbonyl oxygen .

Q. What are the recommended storage conditions and handling protocols for this compound?

  • Methodological Answer : Store at room temperature in airtight, light-resistant containers under inert gas (e.g., argon) to prevent hygroscopic degradation. Use personal protective equipment (PPE) including nitrile gloves and safety goggles. For spills, neutralize with sodium bicarbonate and dispose via hazardous waste protocols .

Advanced Research Questions

Q. How can computational chemistry predict the biological activity of this compound against enzymatic targets like glutaminyl cyclase or viral proteases?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) and QSAR models analyze binding affinities to active sites. For example, imidazolidin-2-one derivatives targeting SARS-CoV-2 Mpro (main protease) were screened using LC-HRMS and docking simulations to identify key hydrogen bonds with catalytic residues (e.g., His41/Cys145). Similar approaches apply to glutaminyl cyclase inhibition, as seen in varoglutamstat’s dual Aβ/neuroinflammation targeting .

Q. How does the pyrrolidine substitution pattern influence pharmacological efficacy in imidazolidin-2-one derivatives?

  • Methodological Answer : SAR studies reveal that electron-donating groups on the pyrrolidine ring enhance blood-brain barrier penetration (e.g., varoglutamstat’s benzoimidazole moiety). In contrast, bulky substituents reduce metabolic clearance but may decrease solubility. In vitro assays (e.g., IC50_{50} determination via fluorogenic substrates) quantify potency against targets like Aβ oligomers .

Q. What strategies resolve discrepancies between computational binding predictions and empirical IC50_{50} data for imidazolidin-2-one inhibitors?

  • Methodological Answer :

  • Dynamic Simulations : Molecular dynamics (MD) assess conformational stability of ligand-receptor complexes over time.
  • Experimental Validation : Surface plasmon resonance (SPR) measures real-time binding kinetics. Adjust force field parameters in docking software (e.g., AMBER) to align with empirical data. For example, discrepancies in Mpro inhibitor activity were resolved by optimizing solvation models .

Q. What pharmacokinetic parameters are critical for assessing blood-brain barrier penetration in neuropharmacological studies?

  • Methodological Answer : Key parameters include:

  • LogP : Determined via shake-flask experiments; optimal range 1–3 for CNS penetration.
  • Plasma Protein Binding (PPB) : Measured using equilibrium dialysis; <90% binding enhances free drug availability.
  • In Vivo PK/PD Models : Cerebrospinal fluid (CSF)-to-plasma ratios in rodent studies validate BBB penetration, as demonstrated in varoglutamstat’s Phase II trials .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Pyrrolidin-2-ylmethyl)imidazolidin-2-one hydrochloride
Reactant of Route 2
1-(Pyrrolidin-2-ylmethyl)imidazolidin-2-one hydrochloride

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